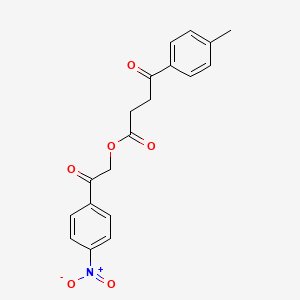
1-(4-biphenylylmethyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylylmethyl)-4-methylpiperazine, also known as piperazine analog 1 (PA1), is a chemical compound that has been gaining attention in the scientific community for its potential therapeutic applications. PA1 is a piperazine derivative that has been synthesized through a number of different methods, and has shown promise in a variety of research areas. In
Wirkmechanismus
The exact mechanism of action of PA1 is not yet fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. PA1 has been shown to increase the levels of dopamine and serotonin in the brain, which are both involved in regulating mood and behavior.
Biochemical and Physiological Effects:
PA1 has been shown to have a number of biochemical and physiological effects, including its ability to increase the levels of certain neurotransmitters in the brain. PA1 has also been shown to have antioxidant properties, which may contribute to its potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PA1 has a number of advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, there are also limitations to the use of PA1 in lab experiments, including the need for specialized expertise in organic chemistry for its synthesis, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for research on PA1, including further studies on its potential as a treatment for neurodegenerative diseases, as well as its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of PA1, and to identify any potential side effects or limitations of its use.
In conclusion, 1-(4-biphenylylmethyl)-4-methyl1-(4-biphenylylmethyl)-4-methylpiperazine is a chemical compound that has shown promise in a variety of research areas, including its potential as a treatment for neurodegenerative diseases and as an anticancer agent. While there is still much to be learned about the mechanism of action of PA1, its relatively low toxicity and ability to cross the blood-brain barrier make it a promising candidate for further research.
Synthesemethoden
PA1 has been synthesized through a number of different methods, including the use of palladium-catalyzed cross-coupling reactions, and the use of a one-pot reaction involving the condensation of 1,4-dibromobutane and 4-biphenylmethyl1-(4-biphenylylmethyl)-4-methylpiperazine. The synthesis of PA1 is a complex process that requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
PA1 has shown potential in a variety of research areas, including its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PA1 has also been studied for its potential as an anticancer agent, as well as its potential as a treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
1-methyl-4-[(4-phenylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19-11-13-20(14-12-19)15-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOBWBALQPDRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-4-ylmethyl-4-methyl-piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)
![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)
![1-cyclopentyl-4-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperazine](/img/structure/B4966386.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)
![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4966405.png)

![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)

![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)